molecular formula C15H26N4O B3271920 2-((1-Cyano-1,3-dimethylbutyl)azo)-4-methoxy-2,4-dimethylpentanenitrile CAS No. 55685-40-0

2-((1-Cyano-1,3-dimethylbutyl)azo)-4-methoxy-2,4-dimethylpentanenitrile

Cat. No.: B3271920
CAS No.: 55685-40-0
M. Wt: 278.39 g/mol
InChI Key: WWBIFSRDCXYYKG-UHFFFAOYSA-N
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Description

  • Structure :

Chemical Reactions Analysis

While detailed chemical reactions involving this compound are scarce, it likely participates in radical polymerization processes. A related patent discusses multi-component liquid azodinitrile mixtures, which may include similar compounds .

Properties

IUPAC Name

2-[(2-cyano-4-methylpentan-2-yl)diazenyl]-4-methoxy-2,4-dimethylpentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O/c1-12(2)8-14(5,10-16)18-19-15(6,11-17)9-13(3,4)20-7/h12H,8-9H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBIFSRDCXYYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C#N)N=NC(C)(CC(C)(C)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80886142
Record name Pentanenitrile, 2-[2-(1-cyano-1,3-dimethylbutyl)diazenyl]-4-methoxy-2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80886142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55685-40-0
Record name 2-[2-(1-Cyano-1,3-dimethylbutyl)diazenyl]-4-methoxy-2,4-dimethylpentanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55685-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanenitrile, 2-(2-(1-cyano-1,3-dimethylbutyl)diazenyl)-4-methoxy-2,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055685400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanenitrile, 2-[2-(1-cyano-1,3-dimethylbutyl)diazenyl]-4-methoxy-2,4-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentanenitrile, 2-[2-(1-cyano-1,3-dimethylbutyl)diazenyl]-4-methoxy-2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80886142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((1-Cyano-1,3-dimethylbutyl)azo)-4-methoxy-2,4-dimethylpentanenitrile
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2-((1-Cyano-1,3-dimethylbutyl)azo)-4-methoxy-2,4-dimethylpentanenitrile
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2-((1-Cyano-1,3-dimethylbutyl)azo)-4-methoxy-2,4-dimethylpentanenitrile
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2-((1-Cyano-1,3-dimethylbutyl)azo)-4-methoxy-2,4-dimethylpentanenitrile
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2-((1-Cyano-1,3-dimethylbutyl)azo)-4-methoxy-2,4-dimethylpentanenitrile
Reactant of Route 6
2-((1-Cyano-1,3-dimethylbutyl)azo)-4-methoxy-2,4-dimethylpentanenitrile

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